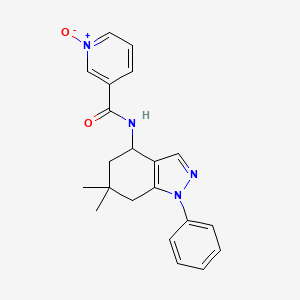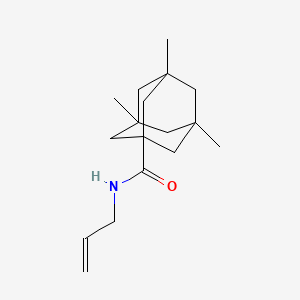![molecular formula C17H18ClN3O2 B4891687 2-{[2-(4-methoxyphenyl)-4-quinazolinyl]amino}ethanol hydrochloride](/img/structure/B4891687.png)
2-{[2-(4-methoxyphenyl)-4-quinazolinyl]amino}ethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(4-methoxyphenyl)-4-quinazolinyl]amino}ethanol hydrochloride, also known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research for its ability to block the activity of epidermal growth factor receptor (EGFR).
Mecanismo De Acción
2-{[2-(4-methoxyphenyl)-4-quinazolinyl]amino}ethanol hydrochloride works by binding to the ATP-binding site of EGFR, thereby blocking the activity of the receptor and inhibiting downstream signaling pathways. This results in the inhibition of cell growth and induction of apoptosis in cancer cells that are dependent on EGFR signaling for survival.
Biochemical and Physiological Effects:
2-{[2-(4-methoxyphenyl)-4-quinazolinyl]amino}ethanol hydrochloride has been shown to inhibit the activity of EGFR in various cell types including cancer cells, leading to the inhibition of cell growth and induction of apoptosis. It has also been shown to reduce the expression of EGFR and its downstream signaling pathways, resulting in the inhibition of tumor growth and metastasis. Additionally, 2-{[2-(4-methoxyphenyl)-4-quinazolinyl]amino}ethanol hydrochloride has been shown to have anti-inflammatory effects in various models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[2-(4-methoxyphenyl)-4-quinazolinyl]amino}ethanol hydrochloride is a potent and specific inhibitor of EGFR, making it a valuable tool for studying the role of EGFR in various biological processes. However, its use is limited by its low solubility in water and its potential for off-target effects. Additionally, the use of 2-{[2-(4-methoxyphenyl)-4-quinazolinyl]amino}ethanol hydrochloride in animal studies is limited by its poor bioavailability and rapid metabolism.
Direcciones Futuras
For research on 2-{[2-(4-methoxyphenyl)-4-quinazolinyl]amino}ethanol hydrochloride include the development of more potent and specific EGFR inhibitors, the evaluation of the efficacy of EGFR-targeted therapies in combination with other cancer treatments, and the investigation of the role of EGFR in various biological processes beyond cancer. Additionally, the use of 2-{[2-(4-methoxyphenyl)-4-quinazolinyl]amino}ethanol hydrochloride in animal studies could be improved by the development of more effective drug delivery systems.
Métodos De Síntesis
2-{[2-(4-methoxyphenyl)-4-quinazolinyl]amino}ethanol hydrochloride can be synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with 2-nitrobenzyl bromide to form 4-(2-nitrobenzyl)anisole, which is then reacted with 2-aminobenzophenone to form 2-{[2-(4-methoxyphenyl)-4-quinazolinyl]amino}ethanol. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form of 2-{[2-(4-methoxyphenyl)-4-quinazolinyl]amino}ethanol hydrochloride.
Aplicaciones Científicas De Investigación
2-{[2-(4-methoxyphenyl)-4-quinazolinyl]amino}ethanol hydrochloride has been extensively used in scientific research to study the role of EGFR in various biological processes such as cell proliferation, differentiation, and survival. It has been shown to inhibit the activity of EGFR in various cell types including cancer cells, leading to the inhibition of cell growth and induction of apoptosis. 2-{[2-(4-methoxyphenyl)-4-quinazolinyl]amino}ethanol hydrochloride has also been used in preclinical studies to evaluate the efficacy of EGFR-targeted therapies in cancer treatment.
Propiedades
IUPAC Name |
2-[[2-(4-methoxyphenyl)quinazolin-4-yl]amino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2.ClH/c1-22-13-8-6-12(7-9-13)16-19-15-5-3-2-4-14(15)17(20-16)18-10-11-21;/h2-9,21H,10-11H2,1H3,(H,18,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICOJVPLBJBFAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCCO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(4-Methoxyphenyl)quinazolin-4-yl]amino]ethanol;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B4891604.png)
![2-(2-chlorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4891612.png)
![N~1~-(2-furylmethyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4891630.png)
![2-[4-chloro-3-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B4891631.png)


![N-[4-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B4891641.png)
![5-[(4-acetylphenoxy)methyl]-N-(3-isopropoxypropyl)-3-isoxazolecarboxamide](/img/structure/B4891651.png)
![2-[5-(3-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4891667.png)
![8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4891681.png)

![1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-3-methyl-2-phenyl-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B4891698.png)

